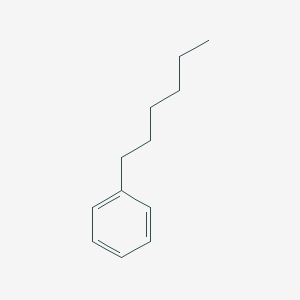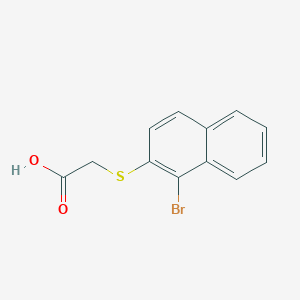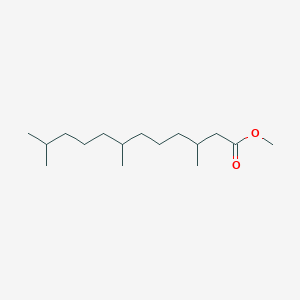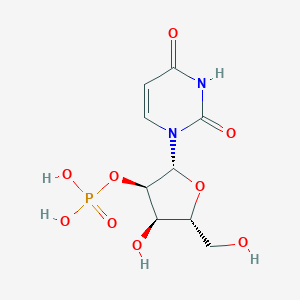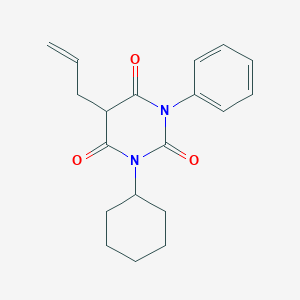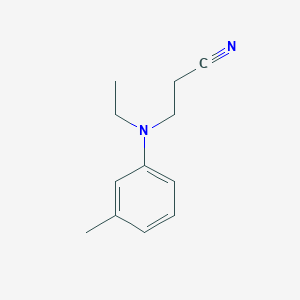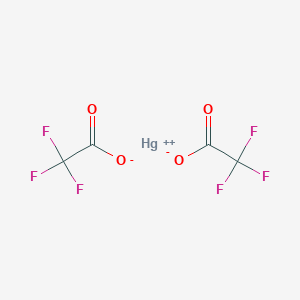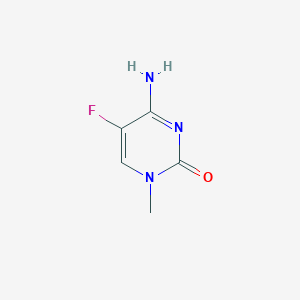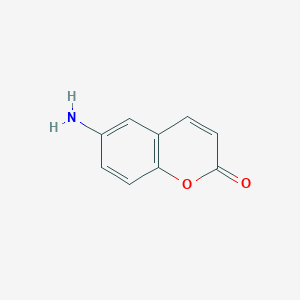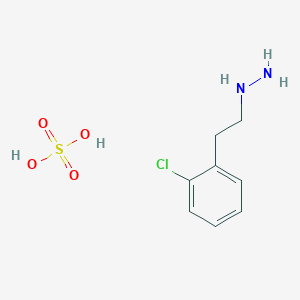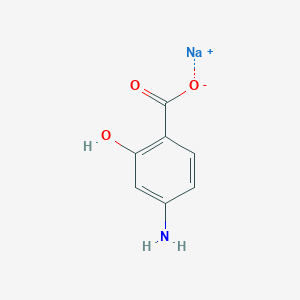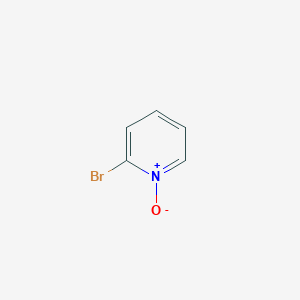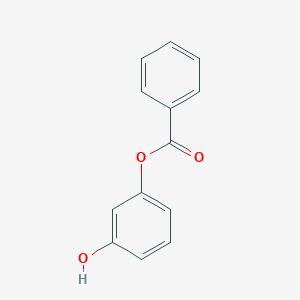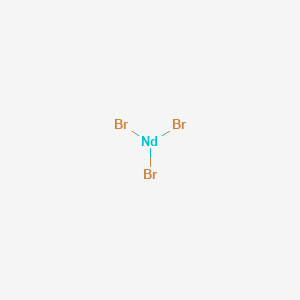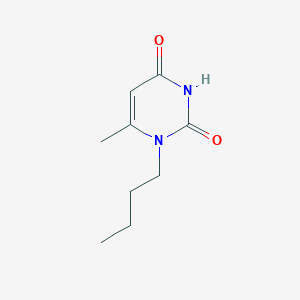
1-Butyl-6-methyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-6-methyluracil (BMU) is a synthetic molecule that belongs to the class of imidazoline derivatives. It was first synthesized in the 1970s as a potential antihypertensive drug, but later studies revealed its immunomodulatory and anti-inflammatory properties. BMU has been extensively studied for its therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of 1-Butyl-6-methyluracil is not fully understood. However, studies have shown that 1-Butyl-6-methyluracil modulates the immune system by regulating the production of cytokines and chemokines. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-10. 1-Butyl-6-methyluracil has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
1-Butyl-6-methyluracil has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. Moreover, 1-Butyl-6-methyluracil has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative diseases. 1-Butyl-6-methyluracil has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a key role in the regulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Butyl-6-methyluracil has several advantages for lab experiments. It is a synthetic compound, which means that its purity and concentration can be easily controlled. Moreover, 1-Butyl-6-methyluracil has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to the use of 1-Butyl-6-methyluracil in lab experiments. For example, 1-Butyl-6-methyluracil is not water-soluble, which can make it difficult to use in certain experiments. Moreover, 1-Butyl-6-methyluracil has not been extensively studied in vivo, which means that its potential side effects and toxicity are not well understood.
Direcciones Futuras
There are several future directions for the study of 1-Butyl-6-methyluracil. One potential direction is the development of 1-Butyl-6-methyluracil-based therapies for the treatment of autoimmune disorders, cancer, and neurodegenerative diseases. Another potential direction is the study of the mechanisms of action of 1-Butyl-6-methyluracil, which could lead to the identification of new targets for drug development. Moreover, the study of the pharmacokinetics and toxicity of 1-Butyl-6-methyluracil in vivo could provide valuable information for the development of safe and effective 1-Butyl-6-methyluracil-based therapies.
Métodos De Síntesis
1-Butyl-6-methyluracil can be synthesized by the reaction of 6-methyluracil with butylamine in the presence of a catalyst. The reaction results in the formation of 1-Butyl-6-methyluracil as a white crystalline powder. The purity of the compound can be improved by recrystallization and chromatographic techniques.
Aplicaciones Científicas De Investigación
1-Butyl-6-methyluracil has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have immunomodulatory and anti-inflammatory properties, which make it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and psoriasis. 1-Butyl-6-methyluracil has also been studied for its anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Moreover, 1-Butyl-6-methyluracil has been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
Número CAS |
1010-89-5 |
|---|---|
Nombre del producto |
1-Butyl-6-methyluracil |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-butyl-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-11-7(2)6-8(12)10-9(11)13/h6H,3-5H2,1-2H3,(H,10,12,13) |
Clave InChI |
CRNGLUFAMPVZSO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=CC(=O)NC1=O)C |
SMILES canónico |
CCCCN1C(=CC(=O)NC1=O)C |
Sinónimos |
1-Butyl-6-methyluracil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



